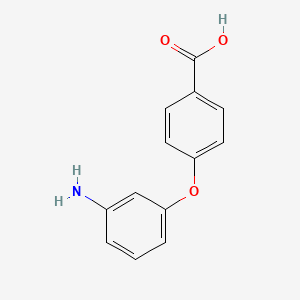

4-(3-Aminophenoxy)benzoic acid

描述

4-(3-Aminophenoxy)benzoic acid (CAS 129623-61-6) is a benzoic acid derivative featuring a 3-aminophenoxy substituent at the para position of the benzene ring. Its structure combines a carboxylic acid group with an aromatic ether and primary amine, enabling diverse reactivity and applications.

Synthesis and Applications: The compound is synthesized via nucleophilic substitution or coupling reactions, as described in German Patent 3,910,276 . It serves as a monomer in thermoplastic polyimides and poly(imide-ester/amide) copolymers, offering exceptional mechanical strength, thermal stability, and melt processability for high-performance engineering plastics and fibers .

属性

IUPAC Name |

4-(3-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSWHOWJHICZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594281 | |

| Record name | 4-(3-Aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165250-87-3 | |

| Record name | 4-(3-Aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenoxy)benzoic acid typically involves the reaction of 3-aminophenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of 3-aminophenol attacks the electrophilic carbon of the 4-chlorobenzoic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound .

化学反应分析

Types of Reactions:

Oxidation: 4-(3-Aminophenoxy)benzoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

科学研究应用

Key Properties:

- Molecular Formula : C13H11NO3

- Molecular Weight : 231.23 g/mol

- Melting Point : Approximately 180-185 °C

Chemistry

4-(3-Aminophenoxy)benzoic acid serves as a critical building block in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various functional group transformations makes it valuable for creating derivatives with specific properties.

Biological Studies

Research has indicated that this compound can act as a biochemical probe. It has been studied for its potential to inhibit specific enzymes and interact with biomolecules, influencing cellular signaling pathways and gene expression. For instance, it has been shown to modulate the activity of antioxidant enzymes like glutathione peroxidase.

Medicinal Chemistry

In medicinal applications, this compound has been investigated for anti-inflammatory and antimicrobial properties. Studies have demonstrated its effectiveness in reducing inflammation in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .

Polymer Production

This compound is employed in synthesizing polymers used in various industrial applications. Its incorporation into polymer matrices enhances material properties such as thermal stability and mechanical strength. It is particularly useful in developing thermoplastic elastomers and coatings .

Cosmetic Formulations

The compound's properties make it suitable for inclusion in cosmetic products, where it functions as a stabilizer or emulsifier. Its ability to enhance skin penetration and bioavailability of active ingredients is particularly noteworthy .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of this compound on cellular models subjected to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, highlighting its potential as a protective agent against oxidative damage .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| ROS Levels (µM) | 25 ± 5 | 10 ± 2 |

| Cell Viability (%) | 70 ± 10 | 90 ± 5 |

Case Study 2: Polymer Development

In another study focused on polymer applications, researchers synthesized a copolymer incorporating this compound. The resulting material exhibited improved mechanical properties compared to traditional polymers without this additive, demonstrating enhanced durability and flexibility .

| Property | Control Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation at Break (%) | 200 | 300 |

作用机制

The mechanism of action of 4-(3-Aminophenoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their function. The benzoic acid moiety can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Key Observations :

- SS3 and SS4 demonstrate how heterocyclic rings (azetidinone, thiazolidinone) enhance bioactivity, unlike 4-(3-aminophenoxy)benzoic acid’s polymer focus .

- Triazine derivatives (4f , 4i ) exhibit tunable thermal properties based on substituents (e.g., methoxy vs. formyl groups reduce melting points) .

Substituted Benzoic Acids with Bioactive Substituents

Key Observations :

Natural Benzoic Acid Derivatives

Key Observations :

- Natural derivatives often feature hydroxyl and methoxy groups for antioxidant/antimicrobial roles, contrasting with synthetic amino/phenoxy motifs in industrial compounds .

Structural and Functional Analysis

- Electronic Effects: Amino groups in this compound enhance polymer backbone interactions, while halogens (Cl, F) in analogs improve stability or bioactivity .

- Thermal Properties : Bulky substituents (e.g., triazine in 4f ) increase melting points, whereas flexible chains (e.g., prenyl in natural derivatives) lower them .

- Bioactivity: Schiff bases and heterocycles (e.g., thiazolidinone) are tailored for drug discovery, unlike the polymer-focused target compound .

生物活性

4-(3-Aminophenoxy)benzoic acid, also known by its chemical identifier 165250-87-3, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is primarily recognized for its role in biochemical reactions, particularly in enzyme interactions and as a precursor for various pharmaceutical agents. The following sections will detail its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid moiety substituted with an aminophenoxy group. Its structure can be represented as follows:

This compound's unique structure contributes to its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered lipid metabolism and reduced fibrosis in liver conditions such as non-alcoholic steatohepatitis (NASH) .

- Receptor Agonism : It has been suggested that the compound may act as an agonist for certain nuclear receptors, influencing gene expression related to lipid metabolism and inflammation .

- Antioxidant Properties : Preliminary data suggest that derivatives of this compound may exhibit radical scavenging properties, which could contribute to their protective effects against oxidative stress .

Case Studies

-

Non-Alcoholic Steatohepatitis (NASH) :

- A study demonstrated the efficacy of a related compound, 3-amino-4-hydroxy benzoic acid, in a mouse model of NASH. This compound significantly ameliorated fibrotic changes in liver tissue while maintaining liver function . Although this study does not directly test this compound, it suggests a potential class effect among related compounds.

- Diabetic Retinopathy :

Data Tables

The following table summarizes key findings from studies evaluating the biological activity of compounds related to this compound:

常见问题

Basic: What are the optimal synthetic routes for 4-(3-Aminophenoxy)benzoic acid, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 3-aminophenol with 4-fluorobenzoic acid derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 120–140°C) facilitates phenoxy bond formation. Temperature control is critical: excessive heat may degrade the aminophenol, while insufficient heat slows reactivity. Purification via recrystallization (e.g., using ethanol/water mixtures) improves yield (75–85%) and purity . Monitoring reaction progress via TLC (silica gel, hexane/EtOH 1:1) ensures intermediate formation .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR : H NMR (DMSO-) reveals aromatic protons (δ 6.8–7.8 ppm) and the carboxylic acid proton (δ 12.9 ppm). C NMR confirms the carbonyl carbon (δ 167–170 ppm) .

- IR : Stretching vibrations for -NH₂ (3350 cm), C=O (1680 cm), and aromatic C-O (1250 cm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities, with purity >98% achievable .

Advanced: How does the electron-withdrawing/donating nature of substituents on the aminophenoxy group influence reactivity in polymer synthesis?

Methodological Answer:

Electron-withdrawing groups (e.g., -NO₂) reduce electron density on the aromatic ring, enhancing electrophilic substitution in polyamic acid synthesis. Conversely, electron-donating groups (e.g., -OCH₃) increase ring reactivity toward nucleophilic attacks. For instance, bis[4-(3-aminophenoxy)phenyl] sulfone derivatives exhibit improved thermal stability in polymers due to sulfone’s electron-withdrawing effects . Substituent choice directly impacts polymer solubility and mechanical properties .

Advanced: What computational approaches can elucidate the electronic structure of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior. For similar benzoic acid derivatives, HOMO energies near -6.5 eV indicate moderate electron-donating capacity .

- Electron Localization Function (ELF) : Maps bonding regions, revealing strong localization around the carboxylic group and delocalization in the phenoxy ring .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO) to optimize crystallization protocols .

Advanced: How does this compound interact with cytochrome P450 enzymes, and what are the metabolic implications?

Methodological Answer:

CYP199A4 oxidizes benzoic acid derivatives via NADH/O₂-dependent pathways. For 4-(imidazol-1-yl)benzoic acid, oxidation yields 4-[[2-(formylamino)acetyl]amino]benzoic acid, detected via HPLC and MS. Competitive inhibition assays (using ferric chloride) show benzoic acid derivatives binding to the heme iron, altering catalytic activity. Metabolic stability studies require monitoring and under varying pH and temperature .

Basic: What parameters optimize recrystallization protocols for high-purity this compound?

Methodological Answer:

- Solvent Selection : Ethanol/water (7:3) achieves optimal solubility-temperature gradients.

- Cooling Rate : Slow cooling (0.5°C/min) minimizes inclusion of impurities.

- Seed Crystals : Adding pure microcrystals during nucleation improves crystal uniformity. Yield increases from 70% to 85% with controlled supersaturation .

Advanced: How do intermolecular interactions influence the solid-state packing of this compound derivatives?

Methodological Answer:

X-ray crystallography of analogous compounds shows intramolecular H-bonding between -NH₂ and carboxylic groups, forming dimeric structures. π-π stacking (3.5–4.0 Å spacing) between aromatic rings stabilizes layered arrangements. For photoresponsive derivatives (e.g., azo compounds), stacking distances affect photoisomerization efficiency .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Oxidation of -NH₂ : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent amine degradation.

- Esterification : Competing ester formation (from carboxylic acid and alcohol solvents) is minimized by using aprotic solvents (DMF) and acidic workup .

- By-Product Identification : LC-MS detects dimerization products (e.g., biphenyl derivatives), which are removed via column chromatography (silica gel, CH₂Cl₂/MeOH) .

Advanced: How can this compound be functionalized to create photoactive materials?

Methodological Answer:

Azo coupling with diazonium salts introduces -N=N- groups, enabling photoisomerization. For example, 4-[2-(4-hydroxyphenyl)diazenyl]benzoic acid exhibits reversible trans-cis transitions under UV light (365 nm). Photophysical properties (e.g., λ_max at 450 nm) are tunable via substituent electronegativity . Time-resolved spectroscopy monitors isomerization kinetics (τ = 10–100 ps) .

Advanced: What role does this compound play in metal-organic framework (MOF) design?

Methodological Answer:

As a linker, the carboxylic acid group coordinates to metal nodes (e.g., Zn²⁺, Cu²⁺), forming 2D or 3D networks. Compared to unsubstituted benzoic acid, the aminophenoxy group introduces additional H-bonding sites, enhancing framework stability. Porosity (BET surface area >1000 m²/g) is achievable with optimized metal-to-ligand ratios, as demonstrated for analogous ester derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。